N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H17N3O4 and its molecular weight is 279.296. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactive Potential
Synthetic Pathways and Bioactive Compounds : Studies highlight the synthesis of bioactive compounds from furan derivatives, demonstrating their potential in developing pharmacologically active agents. For example, the synthesis of potentially bioactive compounds from visnaginone and other furan derivatives shows their applicability in creating compounds with possible antimicrobial and anticancer properties (Abdel Hafez, Ahmed, & Haggag, 2001) (Idhayadhulla, Kumar, & Abdul, 2012).
Antimicrobial Activity : New series of pyrazole and imidazole derivatives have been synthesized, showcasing antimicrobial activity. This suggests that compounds with a furan core may contribute to the development of new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).
Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and related compounds have shown strong DNA affinities and in vitro effectiveness against protozoal infections, indicating potential therapeutic applications for furan-based compounds in treating diseases like malaria and sleeping sickness (Ismail et al., 2004).
Chemical Synthesis and Characterization
Chemical Synthesis and Structural Analysis : Research into the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrates the versatility of furan and pyrazole compounds in creating novel structures with potential for further chemical and biological exploration (Hassan, Hafez, & Osman, 2014).
Energetic Materials Development : Studies on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives highlight their application in synthesizing insensitive energetic materials, suggesting uses in materials science for developing safer explosives and propellants (Yu et al., 2017).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them valuable in various disease areas .
Mode of Action
It’s known that furan derivatives can interact with various targets in the body, leading to different therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The presence of the furan ring in drug molecules is known to improve pharmacokinetic characteristics, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to exhibit a wide range of biological activities, which can lead to various molecular and cellular effects .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-16-8-9(13(15-16)19-2)12(18)14-6-5-10(17)11-4-3-7-20-11/h3-4,7-8,10,17H,5-6H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAKABWBDOQVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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